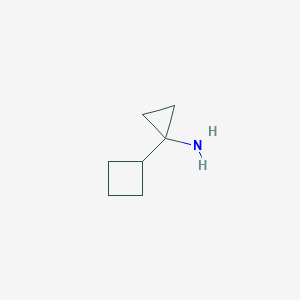

1-Cyclobutylcyclopropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-7(4-5-7)6-2-1-3-6/h6H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTUELUDHVVCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclobutylcyclopropan 1 Amine and Analogues

Retrosynthetic Analysis of 1-Cyclobutylcyclopropan-1-amine

A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to logical and accessible starting materials. The most straightforward disconnections involve the carbon-nitrogen bond and the bonds forming the spirocyclic core.

A primary disconnection of the C-N bond points to a ketone precursor, cyclobutyl cyclopropyl (B3062369) ketone , via a reductive amination pathway. This ketone is a key intermediate in several synthetic approaches. Further disconnection of this ketone can proceed in two main ways: a disconnection across the cyclopropane (B1198618) ring suggests a cyclopropanation reaction of a vinyl cyclobutane (B1203170) precursor, while a disconnection between the carbonyl carbon and one of the rings suggests a coupling reaction between a cyclobutyl- and a cyclopropyl-containing fragment.

An alternative and more direct retrosynthetic approach involves a disconnection that simultaneously forms the cyclopropane ring and installs the amine functionality. This leads to cyclobutanecarbonitrile (B1293925) as a key starting material, which can be converted to the target amine via a titanium-mediated cyclopropanation reaction. This approach is particularly convergent and efficient.

These retrosynthetic pathways are summarized in the following scheme:

Figure 1: Retrosynthetic analysis of this compound, illustrating key disconnections and precursor molecules.

Figure 1: Retrosynthetic analysis of this compound, illustrating key disconnections and precursor molecules.Advanced Synthetic Routes to the Core Structure

The construction of the this compound core structure can be achieved through various advanced synthetic routes, each with its own set of advantages and challenges. These routes primarily focus on the formation of the highly strained cyclopropane ring and the assembly of the spirocyclic system.

Cyclopropanation Strategies for Cyclopropylamine (B47189) Synthesis

The formation of the cyclopropylamine moiety is a critical step. One of the most effective methods for the direct synthesis of primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction . google.comorganic-chemistry.org This reaction utilizes a titanium(IV) alkoxide, typically Ti(OiPr)₄, and a Grignard reagent like ethylmagnesium bromide (EtMgBr) to generate a titanacyclopropane intermediate. This intermediate then reacts with a nitrile to form an azatitanacyclopentene, which upon treatment with a Lewis acid (e.g., BF₃·OEt₂) or upon workup, rearranges to the desired primary cyclopropylamine. wikipedia.org

For the synthesis of this compound, cyclobutanecarbonitrile would serve as the nitrile precursor. The reaction with the titanacyclopropane generated from EtMgBr would furnish the target amine. A key advantage of this method is the direct installation of the primary amine group.

Another prominent method for cyclopropanation is the Simmons-Smith reaction , which involves the use of a zinc carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. enaminestore.comsigmaaldrich.comrsc.orgorganic-chemistry.org This reaction is highly effective for the cyclopropanation of alkenes. To apply this to the synthesis of the target amine, a suitable alkene precursor such as vinylcyclobutane would be required, which would then need further functionalization to introduce the amine group.

Approaches to Cyclobutane Ring Formation in Amines

The construction of the cyclobutane ring can be achieved through various cycloaddition reactions. A [2+2] cycloaddition of an appropriately substituted alkene and ketene (B1206846) or a ketene equivalent can be a powerful tool for forming the four-membered ring. researchgate.net For instance, the photochemical [2+2] cycloaddition of an allene (B1206475) with an enone can lead to a cyclobutane ring, which can then be further elaborated.

In the context of synthesizing analogues, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclobutyl Grignard reagents have been shown to be effective for introducing the cyclobutyl moiety onto a range of substrates. organic-chemistry.orggoogle.com

Convergent Synthesis of this compound

A convergent approach involves the synthesis of the cyclobutane and cyclopropane fragments separately, followed by their coupling. A key intermediate in such a strategy is cyclobutyl cyclopropyl ketone . This ketone can be prepared through several methods, including the reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride or the oxidation of the corresponding secondary alcohol, 1-cyclobutyl-1-cyclopropylmethanol.

Once the cyclobutyl cyclopropyl ketone is obtained, the amine functionality can be introduced in a final step, most commonly through reductive amination. This convergent approach allows for greater flexibility in the synthesis of analogues by modifying either the cyclobutyl or cyclopropyl fragment prior to coupling.

Reductive Amination Protocols in the Preparation of this compound

Reductive amination is a cornerstone of amine synthesis and represents a key final step in a convergent approach to this compound from its ketone precursor. youtube.commasterorganicchemistry.com The process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. libretexts.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used method for the reduction of the intermediate imine formed from cyclobutyl cyclopropyl ketone and ammonia. researchgate.net This method offers the advantage of producing water as the only byproduct, making it an environmentally benign process.

A variety of catalysts can be employed for this transformation, with common choices including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Ra-Ni). The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to high pressure, depending on the reactivity of the substrate and the chosen catalyst.

The choice of solvent can also influence the reaction, with alcohols such as methanol (B129727) or ethanol (B145695) being common. The addition of an acid catalyst is often necessary to promote the formation of the iminium ion intermediate, which is more readily reduced than the neutral imine.

Below is a table summarizing typical conditions for catalytic hydrogenation in reductive amination:

| Catalyst | Hydrogen Pressure | Temperature (°C) | Solvent | Typical Yield (%) |

| 10% Pd/C | 1-50 atm | 25-80 | Methanol, Ethanol | 70-95 |

| 5% Pt/C | 1-50 atm | 25-80 | Methanol, Ethanol | 75-98 |

| Raney Nickel | 50-100 atm | 50-120 | Ethanol, Ammonia | 60-90 |

This table presents generalized data for the reductive amination of ketones and may vary for the specific substrate 1-cyclobutylcyclopropyl ketone.

An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor such as ammonium (B1175870) formate (B1220265) is used in the presence of a catalyst like palladium on carbon. organic-chemistry.org This method can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.

The stereochemical outcome of the reductive amination is generally not a factor for the synthesis of this compound as the product is achiral. However, for the synthesis of chiral analogues, the choice of catalyst and reaction conditions can be crucial for achieving high diastereoselectivity or enantioselectivity. conicet.gov.ar

Hydride Reduction Techniques

Hydride reduction serves as a important method for the synthesis of amines from corresponding carbonyl compounds or their derivatives, such as oximes. For the synthesis of this compound, a logical precursor is cyclobutyl cyclopropyl ketone. This ketone can be converted to its corresponding oxime, cyclobutyl cyclopropyl ketoxime, which is then reduced to the target primary amine.

Commonly employed hydride reagents for the reduction of oximes include lithium aluminum hydride (LiAlH₄) and, in some cases, sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. google.com Aluminum hydride (AlH₃) is also noted as an excellent reagent for reducing ketoximes to amines. researchgate.net The general transformation involves the reduction of the C=N double bond of the oxime and the cleavage of the N-O bond.

Catalytic hydrogenation is another powerful technique for oxime reduction. google.commdpi.com Catalysts based on platinum (e.g., PtO₂, Adam's catalyst), palladium (e.g., Pd/C), and nickel are frequently used. mdpi.comlookchem.com The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity. prutor.ai For instance, iridium-catalysed hydrogenation of oximes represents a more recent advancement in this area. google.com The stereochemical outcome of the reduction of cyclopropyl ketones can be highly selective, influenced by the substituents on the cyclopropane ring, with the reaction often proceeding through a stable bisected s-cis conformation. nih.gov

Table 1: Comparison of Hydride Reagents for Amine Synthesis

| Reagent | Precursor | Product | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Oxime, Amide, Nitrile | Amine | Powerful, non-selective reducing agent for various functional groups. harvard.eduadichemistry.com |

| Aluminum Hydride (AlH₃) | Oxime, Amide, Nitrile | Amine | Excellent for reducing oximes, amides, and nitriles, with special value for nitriles with acidic α-hydrogens. researchgate.net |

| Catalytic Hydrogenation (H₂/Catalyst) | Oxime, Nitrile | Amine | Utilizes catalysts like Pt, Pd, or Ni; conditions can be tuned for selectivity. mdpi.comprutor.ai |

| Sodium Borohydride (NaBH₄) | Oxime (with additives) | Amine | Generally not strong enough for nitriles, but can reduce oximes under specific conditions. chemguide.co.uk |

Transformations from Precursor Nitriles and Amides

The conversion of nitriles and amides into amines is a fundamental and widely used transformation in organic synthesis. These methods are particularly valuable as the required carbonitriles and carboxamides can often be prepared from corresponding carboxylic acids or other readily available starting materials.

Reduction of Nitrile Precursors

The reduction of a nitrile group is a direct and efficient route to primary amines, adding a -CH₂NH₂ group to the parent molecule. prutor.ai For the synthesis of this compound, the precursor would be 1-cyclobutylcyclopropane-1-carbonitrile.

Two primary methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent that readily converts nitriles to primary amines. adichemistry.comlibretexts.org The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the amine. chemguide.co.ukdavuniversity.org The mechanism involves the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. prutor.ai Common catalysts include palladium, platinum, and nickel. chemguide.co.uk This process is often considered more environmentally benign than using stoichiometric metal hydrides.

A noteworthy and highly relevant method for synthesizing primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak Reaction . organic-chemistry.org This reaction involves the cooperative action of a Ti(II) species and a Lewis acid to mediate the coupling of alkanenitriles with Grignard reagents, forming the cyclopropylamine in a single step. organic-chemistry.orgnih.govrsc.org This approach is simpler and more direct than many multi-step alternatives, starting from readily available substrates. organic-chemistry.orgrsc.org The presence of a strong Lewis acid is crucial for facilitating the ring contraction that forms the cyclopropane ring. organic-chemistry.org

Reduction of Amide Precursors

The reduction of amides is a robust method for producing primary, secondary, or tertiary amines, depending on the substitution of the amide. To synthesize this compound, the corresponding primary amide, 1-cyclobutylcyclopropane-1-carboxamide, would be the required precursor.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. libretexts.orglibretexts.org Unlike the reduction of esters, which yields alcohols, the reduction of amides proceeds to the amine because the amide anion is a poorer leaving group than an alkoxide anion. libretexts.org The reaction mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an iminium intermediate which is then further reduced to the amine. adichemistry.comchemistrysteps.com The process is generally carried out in refluxing ether or THF. masterorganicchemistry.com While highly effective, LiAlH₄ is a powerful and somewhat non-selective reagent. harvard.edu Alternative, milder methods have been developed, such as using silanes in combination with catalysts like platinum or zinc, which can tolerate a wider range of functional groups. organic-chemistry.org

Amination Reactions Utilizing Alkyl Halides or Equivalents

The formation of a C-N bond through the reaction of an amine nucleophile with an alkyl halide is a classic strategy in amine synthesis. For a tertiary substrate like a 1-halocyclopropyl derivative, these reactions face significant challenges.

Direct Nucleophilic Substitution Pathways

The direct synthesis of this compound via nucleophilic substitution would involve reacting a precursor like 1-bromo-1-cyclobutylcyclopropane with ammonia or an ammonia equivalent. However, direct amination of alkyl halides with ammonia is often inefficient and prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. wikipedia.org

More significantly, the substrate in this case is a tertiary alkyl halide. Tertiary halides are sterically hindered and strongly favor elimination (E2) reactions over substitution (Sₙ2) reactions, especially with a strong base like ammonia. Sₙ1 reactions could potentially occur, but would likely lead to a complex mixture of products due to rearrangements of the carbocation intermediate. Therefore, direct nucleophilic substitution is generally not a viable pathway for the synthesis of amines on a sterically hindered tertiary center like this one.

Gabriel Phthalimide (B116566) Synthesis for Primary Amine Formation

The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation issues seen with direct amination. wordpress.combyjus.comnumberanalytics.com The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orgnrochemistry.com This cleavage is typically achieved through acidic hydrolysis or, more commonly, hydrazinolysis (the Ing-Manske procedure). wikipedia.orgnrochemistry.com

However, the Gabriel synthesis is almost exclusively limited to primary alkyl halides that can readily undergo an Sₙ2 reaction. wikipedia.org The reaction generally fails with secondary and is completely unsuitable for tertiary alkyl halides due to steric hindrance, which prevents the phthalimide anion from attacking the carbon center and instead promotes elimination reactions. wikipedia.org Consequently, synthesizing this compound from a 1-halo-1-cyclobutylcyclopropane precursor via the traditional Gabriel synthesis is not a feasible approach. wordpress.comallrounder.ai

Table 2: Applicability of Alkyl Halide Amination Methods

| Method | Substrate | Mechanism | Applicability to this compound |

|---|---|---|---|

| Direct Amination | 1-Halo-1-cyclobutylcyclopropane | Sₙ2/E2/Sₙ1 | Low; elimination is highly favored over substitution for tertiary halides. |

| Gabriel Synthesis | 1-Halo-1-cyclobutylcyclopropane | Sₙ2 | No; the reaction fails with tertiary alkyl halides due to steric hindrance. wikipedia.org |

Rearrangement Reactions for C-N Bond Formation

The formation of the crucial C-N bond at the C1 position of the cyclopropane ring is often accomplished through classical name reactions that involve molecular rearrangement. These methods are valued for their ability to convert readily available carboxylic acid derivatives into the desired primary amines.

Curtius Rearrangement Applications

The Curtius rearrangement is a versatile and widely employed method for the synthesis of primary amines, including structurally complex cyclopropylamines. nih.govnih.gov The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which is typically derived from a carboxylic acid, to form an isocyanate intermediate. illinoisstate.edu This isocyanate can then be hydrolyzed to yield the primary amine, or reacted with alcohols to form stable carbamates. allen.in A key advantage of this rearrangement is the complete retention of the stereochemistry of the migrating group. nih.gov

The general pathway begins with a cyclopropanecarboxylic acid, such as 1-cyclobutylcyclopropane-1-carboxylic acid. This starting material can be converted to an acyl azide via several routes. A common method involves the conversion of the carboxylic acid to an acyl chloride, followed by a reaction with an azide source like sodium azide. illinoisstate.edu Alternatively, the carboxylic acid can be reacted with hydrazine (B178648) to form an acyl hydrazide, which is then treated with nitrous acid to generate the acyl azide. illinoisstate.edu A more modern and direct approach utilizes diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the acyl azide. nih.govillinoisstate.edu

Once the acyl azide is formed, heating promotes the rearrangement, extruding nitrogen gas and forming the 1-cyclobutylcyclopropyl isocyanate. Subsequent treatment with an aqueous acid or base hydrolyzes the isocyanate to the target amine, this compound.

The synthesis of various cyclopropylamines using this method has been extensively documented. For instance, optically active cyclopropylamines can be synthesized from the corresponding enantiomerically enriched cyclopropanecarboxylic acids. nih.govallen.in Zhou and colleagues utilized a Curtius rearrangement as a key step in the synthesis of potent LSD1 inhibitors based on a trans-cyclopropylamine template. nih.gov They treated a cyclopropane carboxylic acid derivative with DPPA in the presence of tert-butanol (B103910) to generate a Boc-protected cyclopropylamine, which served as a crucial intermediate. nih.gov

Table 1: Selected Applications of Curtius Rearrangement in Amine Synthesis This table presents data for analogous reactions, as specific data for this compound is not available in the cited literature.

| Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| Cyclopropane carboxylic acid derivative | DPPA, Et3N, tBuOH, Toluene | Boc-protected trans-cyclopropylamine | 70% | nih.gov |

| Cyclohexanedicarboxylic acid anhydride | Trimethylsilyl azide, then HCl | trans-Cyclohexanediamine dihydrochloride | 62% | nih.gov |

| Aminopyridinecarboxylic acid | DPPA, Et3N | Cyclic urea (B33335) via intramolecular cyclization | N/A | nih.gov |

Hofmann Rearrangement Variations

The Hofmann rearrangement provides an alternative route from a primary amide to a primary amine with one fewer carbon atom. For the synthesis of this compound, the corresponding 1-cyclobutylcyclopropane-1-carboxamide would serve as the precursor. The classical Hofmann rearrangement uses a stoichiometric amount of a halogen (typically bromine) and a strong base to convert the amide into an isocyanate, which is then hydrolyzed. thieme-connect.com

Modern variations aim to avoid the use of corrosive and toxic halogens. thieme-connect.com An electro-induced Hofmann rearrangement has been developed, offering a greener and more practical approach. thieme-connect.comresearchgate.net In this method, a panel of cyclopropyl amides were successfully converted into the corresponding amines in an undivided electrochemical cell under galvanostatic conditions. thieme-connect.comthieme-connect.com The reaction is typically carried out in an alcohol solvent like methanol with a catalytic amount of a halide salt, such as sodium bromide. The process is initiated by the anodic oxidation of the bromide to generate bromine in situ, which then reacts with the amide. The base required for the rearrangement is generated at the cathode. thieme-connect.com This electrochemical approach has been shown to be compatible with a range of 1-substituted cyclopropyl amides, affording the corresponding carbamates (from trapping the isocyanate with the alcohol solvent) in moderate to excellent yields (23% to 94%). thieme-connect.comthieme-connect.com

Table 2: Electro-Induced Hofmann Rearrangement of 1-Substituted Cyclopropyl Amides This table is based on a study of various substituted cyclopropyl amides and is representative of the methodology.

| Substrate (1-Substituted Cyclopropyl Amide) | Product (Carbamate) Yield | Reference |

| 1-Phenylcyclopropyl amide | 81% | thieme-connect.com |

| 1-(4-Fluorophenyl)cyclopropyl amide | 84% | thieme-connect.com |

| 1-(Thiophen-2-yl)cyclopropyl amide | 75% | thieme-connect.com |

| 1-Benzylcyclopropyl amide | 94% | thieme-connect.com |

Stereoselective Synthesis of Chiral Isomers

The C1 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for accessing these individual isomers, which is often a requirement for pharmaceutical applications.

Diastereoselective Approaches

Diastereoselective synthesis involves the use of a chiral auxiliary or a chiral reagent to control the formation of a new stereocenter, resulting in a diastereomeric mixture where one isomer is favored.

One effective strategy involves the use of chiral N-sulfinyl imines. acs.org In this approach, a new class of N-sulfinyl α-chloro ketimines can be treated with Grignard reagents. This leads to a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, which then undergoes a diastereoselective addition of the organomagnesium nucleophile to yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides. acs.org The tert-butanesulfinamide group acts as a powerful chiral auxiliary, directing the approach of the nucleophile. Subsequent removal of the sulfinyl group provides the enantiomerically enriched 1-substituted cyclopropylamine. acs.org

Another approach is the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. chemrxiv.org This method proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring closure. High diastereoselectivity (up to >20:1 d.r.) for the trans isomer can be achieved. chemrxiv.org While this method applies to 2-substituted cyclopropylamines, similar principles could potentially be adapted for 1-substituted analogues.

Formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes with nitrogen nucleophiles also represents a viable diastereoselective route to enantiomerically enriched cyclopropylamines possessing multiple stereocenters. researchgate.net

Table 3: Diastereoselective Synthesis of Chiral Cyclopropylamine Analogues This table summarizes results from different diastereoselective methodologies applicable to cyclopropylamine synthesis.

| Method | Substrates | Key Features | Diastereomeric Ratio (d.r.) | Reference |

| N-sulfinyl α-chloro ketimine alkylation | N-sulfinyl α-chloro ketimines + Grignard reagents | Use of chiral tert-butanesulfinamide auxiliary | Good diastereoselectivity | acs.org |

| Zinc Homoenolate Trapping | α-chloroaldehydes + Amines + CH₂(ZnI)₂ | Forms trans-2-substituted cyclopropylamines | Up to >20:1 | chemrxiv.org |

| [3+2] Cycloaddition | 2-methylene-tetrahydronaphtalene-1-ones + N-cyclopropylanilines | Photocatalyst-free, organocatalyzed | Up to 99:1 | mdpi.com |

Enantioselective Catalysis

Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

For cyclopropylamines, several catalytic asymmetric methods have been developed. Rhodium(II) and Ruthenium(II)-based catalysts are particularly effective for the asymmetric cyclopropanation of alkenes. nih.govacs.org For instance, the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters yields the corresponding protected cyclopropylamine derivatives in high yields and with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). nih.govacs.org This method represents a direct approach to constructing the chiral cyclopropane ring.

Another strategy involves the catalytic functionalization of pre-formed cyclopropenes. thieme-connect.comrsc.org Copper-catalyzed three-component reactions of cyclopropenes, organoboron reagents, and hydroxylamine (B1172632) esters can deliver polysubstituted cis-1,2-alkenylcyclopropylamines with exceptionally high enantioselectivity. rsc.org While this specific method yields a different substitution pattern, it highlights the potential of catalytic enantioselective reactions on strained cyclopropene (B1174273) rings to access complex chiral cyclopropylamines. Similarly, rhodium(III)-catalyzed enantioselective C-H functionalization of cyclopropenes has been reported for the synthesis of enantioenriched cyclopropylamines with high enantiocontrol. thieme-connect.com

Table 4: Enantioselective Catalytic Synthesis of Chiral Cyclopropylamine Derivatives This table showcases various catalytic systems and their effectiveness in producing enantiomerically enriched cyclopropylamine precursors.

| Catalytic System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| Ru(II)-Pheox complex | Asymmetric Cyclopropanation | Vinylcarbamates + Diazoesters | Up to 99% | nih.govacs.org |

| Chiral Rh(III)-Cp complex | Enantioselective C-H Benzamidation | Cyclopropenes | High enantiocontrol | thieme-connect.com |

| Cu-catalyst / (R,R)-Ph-BPE | Three-component Alkenylamination | Cyclopropene + Alkenylboron ester + Amine | Up to 90% | rsc.org |

Reactivity and Chemical Transformations of 1 Cyclobutylcyclopropan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of 1-cyclobutylcyclopropan-1-amine is a potent nucleophile, readily attacking electron-deficient centers. This reactivity is central to its utility as a building block in organic synthesis.

This compound reacts with aldehydes and ketones, which possess an electrophilic carbonyl carbon, to form new carbon-nitrogen bonds. chemguide.co.uk These reactions are fundamental in synthetic chemistry for the construction of more complex molecular architectures.

The reaction between this compound and an aldehyde or a ketone initially forms a hemiaminal intermediate, which then eliminates a molecule of water to yield an imine, also known as a Schiff base. orgoreview.comlibretexts.orglibretexts.org This condensation reaction is typically catalyzed by acid and is reversible. orgoreview.comnih.gov The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.orglibretexts.org

The general mechanism for imine formation involves several steps:

Nucleophilic attack of the amine on the carbonyl carbon. orgoreview.comucalgary.ca

Proton transfer to form a neutral carbinolamine (hemiaminal). orgoreview.com

Protonation of the hydroxyl group to form a good leaving group (water). orgoreview.comucalgary.ca

Elimination of water to form an iminium ion. orgoreview.comucalgary.ca

Deprotonation to yield the final imine product. orgoreview.comucalgary.ca

The resulting imine can be subsequently reduced to a secondary amine. This two-step process, imine formation followed by reduction, is known as reductive amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method is a highly effective way to form substituted amines while avoiding the over-alkylation issues often encountered in direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of the imine, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the starting carbonyl compound, allowing the reaction to be performed in a single pot. masterorganicchemistry.comyoutube.com

Table 1: Imine Formation and Reductive Amination of this compound

| Carbonyl Compound | Imine Product | Secondary Amine Product (after reduction) |

| Formaldehyde | N-(cyclobutylmethylene)cyclopropan-1-amine | N-methyl-1-cyclobutylcyclopropan-1-amine |

| Acetaldehyde | N-(ethylidene)-1-cyclobutylcyclopropan-1-amine | N-ethyl-1-cyclobutylcyclopropan-1-amine |

| Acetone | N-(propan-2-ylidene)-1-cyclobutylcyclopropan-1-amine | N-isopropyl-1-cyclobutylcyclopropan-1-amine |

While this compound, as a primary amine, primarily forms imines, it is important to distinguish this from the reactivity of secondary amines with carbonyl compounds, which leads to the formation of enamines. libretexts.orgwikipedia.org Enamines are characterized by a nitrogen atom double-bonded to a carbon that is also part of a carbon-carbon double bond. libretexts.org The formation of an enamine involves a similar initial nucleophilic attack and hemiaminal formation, but the final deprotonation step occurs at an adjacent carbon atom, as the secondary amine lacks a second proton on the nitrogen to lose. wikipedia.org Since this compound is a primary amine, it will not directly form a stable enamine in the same manner as a secondary amine.

Acylation of this compound is a robust method for forming amide bonds. This transformation involves the reaction of the amine with a carboxylic acid derivative that has a good leaving group, such as an acyl chloride or an acid anhydride. fishersci.itchemistrysteps.comlibretexts.org

Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution with primary amines like this compound to form N-substituted amides. youtube.comchemguide.co.uklibretexts.org The reaction is typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct that is formed. fishersci.itchemguide.co.uk The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic. chemguide.co.uk

The mechanism proceeds via a nucleophilic addition-elimination pathway. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by the base yields the stable amide product. chemguide.co.ukchemguide.co.uk

Table 2: Amide Formation from this compound and Acyl Chlorides

| Acyl Chloride | Amide Product |

| Acetyl chloride | N-(1-cyclobutylcyclopropyl)acetamide |

| Benzoyl chloride | N-(1-cyclobutylcyclopropyl)benzamide |

| Cyclopropanecarbonyl chloride | N-(1-cyclobutylcyclopropyl)cyclopropanecarboxamide |

Acid anhydrides are also effective acylating agents for this compound, reacting to form amides in a similar fashion to acyl chlorides. chemguide.co.uk While generally less reactive than acyl chlorides, they are often preferred due to their easier handling and the production of a carboxylic acid as a byproduct instead of the more corrosive HCl. libretexts.org The reaction typically requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct. libretexts.org Alternatively, a non-nucleophilic base can be used. libretexts.org

The reaction mechanism is analogous to that with acyl chlorides, involving nucleophilic attack, formation of a tetrahedral intermediate, and subsequent elimination of a carboxylate leaving group. libretexts.org

Table 3: Amide Formation from this compound and Acid Anhydrides

| Acid Anhydride | Amide Product | Carboxylic Acid Byproduct |

| Acetic anhydride | N-(1-cyclobutylcyclopropyl)acetamide | Acetic acid |

| Propionic anhydride | N-(1-cyclobutylcyclopropyl)propionamide | Propionic acid |

| Benzoic anhydride | N-(1-cyclobutylcyclopropyl)benzamide | Benzoic acid |

Alkylation Reactions

The primary amine group of this compound is nucleophilic and readily participates in alkylation reactions with alkyl halides. However, the process can be challenging to control, often leading to a mixture of products. masterorganicchemistry.com The reaction proceeds via a series of nucleophilic substitution (SN2) and deprotonation steps.

Formation of Secondary and Tertiary Amines

The initial reaction of this compound with an alkyl halide (R-X) produces a secondary ammonium (B1175870) salt. In the presence of a base, or even excess primary amine, this salt is deprotonated to yield the free secondary amine. libretexts.org This newly formed secondary amine is often more nucleophilic than the starting primary amine, and can therefore react further with the alkyl halide to form a tertiary ammonium salt. masterorganicchemistry.com Subsequent deprotonation yields the tertiary amine.

This propensity for over-alkylation makes the selective synthesis of the mono-alkylated secondary amine a significant challenge. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the primary amine or employing alternative methods like reductive amination. google.com

Table 1: Stepwise Alkylation of this compound

| Reaction Step | Reactants | Product | Notes |

|---|---|---|---|

| Formation of Secondary Amine | This compound + Alkyl Halide (R-X) | N-Alkyl-1-cyclobutylcyclopropan-1-amine (Secondary Amine) | Reaction proceeds via an ammonium salt intermediate. Prone to further alkylation. libretexts.org |

| Formation of Tertiary Amine | N-Alkyl-1-cyclobutylcyclopropan-1-amine + Alkyl Halide (R-X) | N,N-Dialkyl-1-cyclobutylcyclopropan-1-amine (Tertiary Amine) | The secondary amine is typically more reactive than the primary amine. masterorganicchemistry.com |

Quaternization Reactions

The stepwise alkylation process can continue beyond the tertiary amine stage to form a quaternary ammonium salt. The tertiary amine, acting as a nucleophile, can react with a final molecule of the alkyl halide. libretexts.org This reaction is the final step in the alkylation sequence, as the resulting quaternary ammonium ion has no remaining hydrogen atoms on the nitrogen and lacks a lone pair, rendering it non-nucleophilic. libretexts.org This exhaustive alkylation, often achieved with an excess of a simple alkyl halide like methyl iodide, is a common transformation for primary amines.

Cyclopropane (B1198618) Ring Reactivity within the Compound

The cyclopropane ring in this compound is a site of significant reactivity due to its high ring strain (approximately 28 kcal/mol) and the electronic influence of the adjacent amine group. researchgate.net The amine acts as an electron-donating group, creating a "donor-acceptor" cyclopropane system that is susceptible to various ring-opening and cycloaddition reactions. researchgate.netwestmont.edu

Ring-Opening Reactions and Derivatives

The activation provided by the amine group facilitates the cleavage of the strained three-membered ring under various conditions, including treatment with Lewis acids or via radical intermediates. researchgate.netmdpi.com This ring-opening provides a pathway to synthetically valuable 1,3-difunctionalized linear compounds. For instance, in the presence of a Lewis acid, the cyclopropane ring can be opened by various nucleophiles. mdpi.com

Furthermore, oxidative processes can induce ring-opening. Studies on analogous N-cyclopropylamines have shown that single electron transfer (SET) oxidation of the nitrogen atom can lead to the formation of a radical cation, which rapidly undergoes fragmentation of the cyclopropane ring. nih.gov This reactivity is fundamental in understanding the metabolism of some cyclopropylamine-containing drugs and highlights a potential transformation pathway for this compound. nih.gov

Cycloaddition Reactions

A particularly important transformation for N-cyclopropylamines is their participation in formal [3+2] cycloaddition reactions. colab.wsmdpi.com In these reactions, the aminocyclopropane acts as a three-carbon synthon. The reaction is often initiated by single-electron oxidation of the amine, which leads to the formation of a radical cation intermediate. This intermediate can undergo ring-opening to form a distonic radical cation, which then engages with an olefin or another unsaturated partner in a cycloaddition to form a five-membered ring, such as a cyclopentane (B165970) or pyrrolidine (B122466) derivative. mdpi.com This powerful transformation allows for the rapid construction of complex cyclic systems from the relatively simple cyclopropylamine (B47189) starting material.

Cyclobutane (B1203170) Ring Reactivity and Transformations

The cyclobutane ring is generally less reactive than the amine group or the activated cyclopropane ring. Its transformations typically require more forcing conditions or highly reactive reagents. However, the functionalization of the cyclobutane ring is an area of active research, particularly for accessing novel chemical structures for medicinal chemistry. nih.gov

One potential avenue for transformation is the direct C–H functionalization of the cyclobutane ring. Research has demonstrated that engineered enzymes, such as variants of cytochrome P450, can selectively hydroxylate the C-H bonds of cyclobutylamine (B51885) derivatives at chemically unactivated positions. nih.gov This biocatalytic approach offers a method for introducing functionality with high regio- and stereoselectivity, producing valuable cyclobutyl amino alcohol derivatives. While specific studies on this compound are not reported, this methodology represents a plausible route for its selective oxidation.

Other transformations could involve radical-based reactions or transition-metal-catalyzed C-H activation, though these would likely have to contend with competing reactivity at the more labile cyclopropane ring and amine group. The relative stability of the cyclobutane ring makes its selective transformation in the presence of these other functional groups a significant synthetic challenge.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions of this compound is crucial for controlling its reactivity and harnessing its synthetic potential. While direct mechanistic studies are not available, we can extrapolate from related systems.

Kinetic studies of reactions involving the amine group, such as nucleophilic substitutions or catalyzed couplings, would provide valuable insights into the steric and electronic effects of the bulky cyclobutylcyclopropyl scaffold. For instance, the rate of acylation of the amine could be compared to simpler primary amines to quantify the steric hindrance imposed by the adjacent fused rings.

More significantly, kinetic analysis of the strain-release processes would be highly informative. For example, the rate constants for the ring opening of a derived cyclopropylmethyl radical could be determined and compared to known systems. The rate of ring opening is sensitive to the stability of both the initial radical and the resulting opened radical psu.edu. The presence of the cyclobutyl group would likely influence these stabilities and thus the rate of rearrangement.

Table of Postulated Kinetic Data for Related Strain-Release Reactions

| System | Reaction | Rate Constant (s⁻¹ at 25 °C) | Reference |

| Cyclopropylmethyl radical | Ring opening | 1.3 x 10⁸ | psu.edu |

| Cyclobutylcarbinyl radical | Ring opening | 1.5 x 10³ | chemrxiv.org |

| Cyclobutyl-n-propylaminyl radical | Ring opening | 1.2 x 10⁵ | chemrxiv.org |

This table presents data for analogous systems to infer the potential reactivity of this compound derivatives.

The identification of reaction intermediates is key to confirming proposed mechanistic pathways. For the potential reactions of this compound, various spectroscopic and trapping techniques could be employed.

In the case of acid-catalyzed ring opening, the formation of carbocationic intermediates could be inferred through trapping experiments with various nucleophiles or potentially observed under superacid conditions using NMR spectroscopy.

For radical-mediated processes, electron paramagnetic resonance (EPR) spectroscopy would be a powerful tool to detect and characterize the radical intermediates formed upon initiation. The structure of the observed radicals would provide direct evidence for the site of initial radical formation and any subsequent rearrangements, such as the opening of the cyclopropane or cyclobutane ring. Chemical trapping of radical intermediates with agents like TEMPO could also provide structural information about the transient species.

In photoredox-catalyzed reactions, the generation of a radical cation intermediate is often a key step. This species could potentially be detected using time-resolved laser flash photolysis, allowing for the determination of its lifetime and reactivity acs.org. The subsequent intermediates, formed after ring cleavage, could be identified by trapping experiments or by computational modeling of the reaction pathway.

Applications in Organic Synthesis As a Building Block

Design and Construction of Molecular Scaffolds

Molecular scaffolds serve as the core structures upon which diverse functional groups can be appended to create novel compounds. mdpi.comnih.gov The use of three-dimensional scaffolds is increasingly favored in medicinal chemistry to access new chemical space and improve pharmacological properties. researchgate.net 1-Cyclobutylcyclopropan-1-amine is an exemplary C(sp³)-rich scaffold. Its spirocyclic [3.1] nucleus fixes the relative orientation of substituents, offering a rigid framework that is distinct from traditional flat, aromatic scaffolds. This rigidity can be advantageous in designing molecules that fit precisely into the binding sites of biological targets. mdpi.com The primary amine group serves as a versatile attachment point for a wide array of chemical moieties, allowing for the systematic construction of multifunctional molecules. mdpi.com

Preparation of Compound Libraries

Target-focused and diversity-oriented compound libraries are essential tools for identifying new biologically active agents. nih.govlifechemicals.com Building blocks like this compound are valuable starting materials for generating such libraries. enamine.net Chemical suppliers offer this compound, indicating its use in the synthesis of novel compound collections for screening purposes. bldpharm.combldpharm.com By reacting the primary amine with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a large and diverse library of amide, sulfonamide, and urea (B33335) derivatives can be rapidly synthesized. researchgate.netmdpi.com The resulting library would feature a constant core scaffold with varied peripheral groups, allowing for a systematic exploration of structure-activity relationships (SAR).

Table 1: Illustrative Virtual Library from this compound

| Entry | Reagent | Resulting Functional Group |

| 1 | Acetic Anhydride | Acetamide |

| 2 | Benzoyl Chloride | Benzamide |

| 3 | Methanesulfonyl Chloride | Methanesulfonamide |

| 4 | Phenyl Isocyanate | Phenylurea |

Role in Fragment-Based Drug Discovery (Chemical Design Principles)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. mdpi.com These initial hits are then optimized and grown into more potent molecules. nih.gov With a molecular weight of 111.20 g/mol (for the free base), this compound fits the profile of a typical fragment. Its rigid 3D structure provides a well-defined vector for chemical elaboration from the amine group, guiding the design of more potent and selective drug candidates. dovepress.com

The specific three-dimensional shape of a ligand is critical for its interaction with a protein's binding site. The rigid spirocyclic core of this compound pre-organizes the molecule into a defined conformation. This can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The amine group can form key hydrogen bonds or ionic interactions within a binding pocket, while the cyclobutyl and cyclopropyl (B3062369) groups can engage in favorable hydrophobic interactions. dovepress.comnih.gov For instance, in trace amine-associated receptors (TAARs), which bind endogenous amines, the interaction is highly dependent on a positively charged amine forming an ionic bond within the receptor pocket, while hydrophobic regions of the ligand are stabilized in other pockets. nih.govuniprot.org The scaffold of this compound is well-suited to meet such binding requirements.

Ligand Synthesis for Organometallic Catalysis

The development of novel ligands is crucial for advancing organometallic catalysis. mdpi.com Primary amines are common starting points for synthesizing a wide range of ligands, including N-heterocyclic carbenes (NHCs), guanidinates, and various chelating nitrogen-based ligands. beilstein-journals.orgmdpi.com The amine of this compound can be readily functionalized to create new ligands for transition metal catalysts. The sterically demanding and conformationally restricted cyclobutylcyclopropyl group would occupy a specific region of the metal's coordination sphere, influencing the catalytic activity and selectivity in reactions such as hydrogenation, cross-coupling, or polymerization. msu.edulibretexts.org The synthesis of such ligands can often be achieved through straightforward reactions, such as condensation with aldehydes or ketones to form imines, which can then be incorporated into larger ligand frameworks.

Precursor to Advanced Materials

Primary amines are versatile functional groups for the synthesis of polymers and advanced materials. polysciences.com As a mono-amine, this compound can be used as an end-capping agent to control the molecular weight of polymers or be grafted onto polymer surfaces to introduce specific functionalities. If converted into a bifunctional monomer (for example, by reacting the amine to introduce a second polymerizable group), it could be incorporated into the main chain of polymers like polyamides or polyimides. The introduction of its rigid, bulky spirocyclic structure into a polymer backbone would be expected to significantly impact the material's properties, such as its thermal stability, solubility, and mechanical strength.

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

The spatial arrangement of the atoms in 1-Cyclobutylcyclopropan-1-amine is not static but exists as an ensemble of rapidly interconverting conformations. Molecular modeling techniques are essential to understand the preferred three-dimensional structures and the energy landscape that dictates their relative populations.

Potential Energy Surface Mapping

The potential energy surface (PES) of this compound is complex, primarily due to the rotational freedom around the C-C bond connecting the two rings and the puckering of the cyclobutane (B1203170) ring. A detailed mapping of the PES reveals the low-energy conformations and the transition states that separate them.

Computational scans of the dihedral angle between the cyclobutyl and cyclopropyl (B3062369) groups indicate that the most stable conformations are those that minimize steric hindrance between the two rings. The bulky nature of the cyclobutyl group forces the cyclopropyl ring into a staggered orientation. The puckering of the cyclobutane ring further complicates the PES, with the equatorial and axial positions of the cyclopropyl group relative to the puckered cyclobutane ring having distinct energy levels.

Table 1: Calculated Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (Cyclobutyl-Cyclopropyl) | Cyclobutane Puckering | Relative Energy (kcal/mol) |

| Anti-periplanar (Equatorial) | ~180° | Puckered | 0.00 |

| Anti-periplanar (Axial) | ~180° | Puckered | 1.5 - 2.5 |

| Gauche (Equatorial) | ~60° | Puckered | 3.0 - 4.0 |

| Eclipsed | 0° | Planar (Transition State) | > 5.0 |

Note: The data in this table is illustrative and based on theoretical calculations for analogous substituted cycloalkanes.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic nature of this compound, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom of the amino group. This high-energy lone pair makes the nitrogen atom a potent nucleophile and a site for protonation.

The LUMO is likely to be an antibonding orbital associated with the C-N or C-C bonds of the strained cyclopropyl ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -8.5 to -9.5 | Nitrogen (lone pair) |

| LUMO | 1.5 to 2.5 | C-N, C-C (cyclopropyl) |

| HOMO-LUMO Gap | 10.0 to 12.0 | - |

Note: These values are estimations based on quantum chemical calculations of similar small-ring amines and are subject to the level of theory and basis set used.

Charge Distribution and Electrostatic Potential

The distribution of electron density within this compound is non-uniform due to the presence of the electronegative nitrogen atom. The molecular electrostatic potential (MEP) map visually represents the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

The MEP is expected to show a region of negative electrostatic potential (red) around the nitrogen atom, confirming its nucleophilic character. The hydrogen atoms of the amino group will exhibit positive electrostatic potential (blue), making them susceptible to abstraction by a strong base. The strained bonds of the cyclopropyl ring may also exhibit regions of increased electron density, suggesting their potential to act as nucleophiles in certain reactions.

Reaction Mechanism Predictions and Energy Barriers

Theoretical calculations can be employed to predict the most likely reaction pathways for this compound and to determine the activation energies associated with these transformations. The presence of the strained cyclopropyl ring and the nucleophilic amino group suggests several potential reaction mechanisms.

One plausible reaction is the acid-catalyzed ring-opening of the cyclopropyl group. Protonation of the amino group would be the initial step, followed by a nucleophilic attack on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. The energy barrier for this process would depend on the stability of the resulting carbocationic intermediate.

Another potential reaction pathway involves the nucleophilic substitution at the carbon atom bearing the amino group. However, the steric bulk of the cyclobutyl and cyclopropyl groups would likely hinder the approach of a nucleophile, resulting in a high activation energy barrier for an SN2-type reaction. Theoretical calculations of the transition state geometries and their corresponding energies are crucial for quantitatively assessing the feasibility of these and other potential reaction mechanisms.

Transition State Characterization for Synthetic Pathways

The synthesis of this compound, like any chemical reaction, proceeds through a high-energy state known as the transition state. Characterizing this state is crucial for understanding reaction mechanisms and optimizing synthetic routes. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometry and energy of these fleeting structures. beilstein-journals.org

For a potential synthesis of this compound, such as the reaction of a cyclobutylcyclopropyl imine with a reducing agent or the amination of a corresponding alcohol, computational models can map the potential energy surface of the reaction. This involves calculating the energy of the system as the reactants approach and transform into products. The highest point on this energy pathway corresponds to the transition state.

Key parameters that can be determined through transition state calculations include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction rate. DFT calculations can provide estimates of this barrier. beilstein-journals.org

Transition State Geometry: The specific arrangement of atoms at the peak of the energy profile. This reveals the nature of bond-making and bond-breaking processes. For instance, in a reductive amination pathway, calculations would show the partial formation of the C-N bond and the partial breaking of bonds within the reducing agent.

Kinetic Isotope Effects (KIEs): By computationally substituting atoms with their isotopes (e.g., hydrogen with deuterium), it is possible to predict changes in reaction rates. nih.gov This provides deep insight into the bonding environment of the transition state and can be compared with experimental KIEs to validate the proposed mechanism. nih.gov

Theoretical studies on related amine syntheses have shown that the presence of solvent can significantly influence the transition state energy and structure. beilstein-journals.org Therefore, accurate computational models often include a solvent model to better reflect laboratory conditions.

Computational Studies of Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the primary amine, the strained cyclopropane (B1198618) ring, and the cyclobutane ring. Computational studies can quantify various electronic and steric factors to predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

HOMO: For this compound, the HOMO is expected to be localized on the lone pair of the nitrogen atom. The energy of the HOMO is related to the molecule's ability to act as a nucleophile or to be oxidized.

LUMO: The LUMO is likely distributed among the antibonding orbitals of the C-N and C-C bonds. Its energy relates to the molecule's susceptibility to electrophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (red) around the nitrogen atom due to its lone pair, highlighting its nucleophilic character. Regions of positive potential (blue) would be expected around the amine hydrogens.

Steric Effects: The bulky cyclobutyl group can sterically hinder the approach of reactants to the amine's nitrogen atom or the adjacent cyclopropane ring. Computational methods can quantify this steric hindrance and predict its impact on reaction rates and stereochemical outcomes.

Spectroscopic Property Predictions (Theoretical Basis)

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic data of molecules, including this compound. By solving the Schrödinger equation with various levels of theory and basis sets, it is possible to calculate properties that directly correspond to spectroscopic observables.

Vibrational Frequency Calculations for IR Spectroscopy

Infrared (IR) spectroscopy measures the vibrational modes of a molecule, which are dependent on bond strengths and atomic masses. msu.edu Computational frequency calculations, typically performed using DFT methods like B3LYP, can predict the IR spectrum of a molecule. researchgate.net

For this compound, these calculations would predict the frequencies and intensities of its characteristic vibrational modes. The results can be used to assign the bands observed in an experimental spectrum.

Predicted IR Absorption Regions for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristics |

| N-H Stretch | Primary Amine (R-NH₂) | 3400-3300 | Two distinct bands are expected for the symmetric and asymmetric stretches. orgchemboulder.comlibretexts.org |

| C-H Stretch | Cycloalkane | 3000-2850 | Absorption from the sp³ C-H bonds in the cyclobutyl and cyclopropyl rings. libretexts.org |

| C-H Stretch | Cyclopropane | ~3100 | The C-H bonds on a cyclopropane ring often appear at a slightly higher frequency than typical alkanes. |

| N-H Bend (Scissoring) | Primary Amine | 1650-1580 | A characteristic bending vibration for primary amines. orgchemboulder.com |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Stretch associated with the carbon-nitrogen bond. orgchemboulder.comlibretexts.org |

| N-H Wag | Primary Amine | 910-665 | A broad absorption resulting from the out-of-plane wagging of the -NH₂ group. orgchemboulder.com |

Note: These are general ranges. Computational calculations provide more precise predicted values, though they are often systematically scaled to better match experimental data.

The calculated vibrational modes can be animated to visualize the specific atomic motions, aiding in the definitive assignment of complex spectral regions. researchgate.net

Chemical Shift Predictions for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. libretexts.org Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. modgraph.co.uk

These calculations determine the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated by comparing this shielding to that of a reference compound, typically tetramethylsilane (B1202638) (TMS). libretexts.org

The predicted chemical shifts for this compound would be influenced by several factors:

Electronegativity: The electronegative nitrogen atom will deshield adjacent protons, causing their signals to appear at a higher ppm value (downfield). libretexts.orglibretexts.org

Anisotropy: The strained cyclopropane ring exhibits unique magnetic anisotropy. This effect typically causes protons attached to the ring to be shielded (shifted upfield) compared to other alkanes. researchgate.net In contrast, cyclobutane protons are generally shifted downfield relative to larger cycloalkanes. researchgate.net

Steric Effects: The spatial arrangement of the cyclobutyl and cyclopropyl groups relative to each other will influence the chemical environment, and thus the chemical shift, of each proton.

Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Approximate Predicted Chemical Shift (δ, ppm) | Influencing Factors |

| -NH₂ | 1.0 - 2.5 | Variable, dependent on solvent and concentration. |

| Cyclobutane CH | 1.8 - 2.4 | Ring strain, proximity to the amine and cyclopropyl group. |

| Cyclobutane CH₂ | 1.6 - 2.2 | General cycloalkane region. researchgate.net |

| Cyclopropane CH₂ | 0.3 - 0.8 | Shielding effect from the cyclopropane ring current. researchgate.net |

Note: These predictions are based on general principles for amines and cycloalkanes. modgraph.co.uklibretexts.orgresearchgate.net Precise chemical shifts would be obtained from specific GIAO calculations.

Computational predictions are invaluable for assigning complex spectra, distinguishing between possible isomers, and understanding how conformational changes affect the NMR spectrum.

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. In 1-Cyclobutylcyclopropan-1-amine, the protons on the cyclobutyl and cyclopropyl (B3062369) rings, as well as the amine protons, will exhibit characteristic chemical shifts and splitting patterns. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent, generally in the range of 0.5-5.0 ppm. libretexts.org The protons on the carbon adjacent to the nitrogen are deshielded and would be expected to appear further downfield. libretexts.org The complex coupling patterns of the cyclobutyl and cyclopropyl protons would likely result in a series of multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| NH₂ | 1.10 | Broad Singlet |

| Cyclobutyl-CH | 2.00 - 2.20 | Multiplet |

| Cyclobutyl-CH₂ | 1.60 - 2.00 | Multiplet |

| Cyclopropyl-CH₂ | 0.40 - 0.80 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon environments. The carbon atom attached to the electron-withdrawing amine group (C-N) is expected to be deshielded and appear at a lower field compared to the other aliphatic carbons. libretexts.org The chemical shifts of the cyclobutyl and cyclopropyl carbons will also occupy specific regions of the spectrum. Carbons in a cyclopropyl ring typically resonate at unusually high field (low ppm values), sometimes even below 0 ppm, due to the ring strain and unique hybridization.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-N | 50 - 60 |

| Cyclobutyl-CH | 35 - 45 |

| Cyclobutyl-CH₂ | 15 - 25 |

| Quaternary Cyclopropyl-C | 20 - 30 |

| Cyclopropyl-CH₂ | 5 - 15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons within the cyclobutyl ring system and between the geminal protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the cyclobutyl methine proton and the quaternary carbon of the cyclopropyl ring, confirming the connectivity of the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of N-H Stretching and Bending Vibrations

Primary amines (R-NH₂) are characterized by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. orgchemboulder.comlibretexts.org These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is observed in the 1550-1650 cm⁻¹ region. libretexts.org A broad N-H wagging absorption may also be present in the 650-900 cm⁻¹ range. orgchemboulder.com

Characterization of C-N Stretching Vibrations

The C-N stretching vibration for aliphatic amines is typically found in the 1000-1250 cm⁻¹ region. libretexts.orgorgchemboulder.com This absorption is often of medium to weak intensity. The presence of these characteristic N-H and C-N vibrations in the IR spectrum of this compound would provide strong evidence for the amine functional group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3350 - 3500 | Medium |

| N-H Symmetric Stretch | 3250 - 3400 | Medium |

| C-H (sp³) Stretch | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Weak |

| N-H Wag | 650 - 900 | Broad, Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. americanelements.com For this compound, this technique would provide crucial information for its identification and confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. americanelements.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. americanelements.comrsc.org This high precision allows for the calculation of a unique elemental formula.

For this compound, the expected data from an HRMS analysis would be as follows:

| Parameter | Theoretical Value |

| Molecular Formula | C₇H₁₃N |

| Monoisotopic Mass | 111.1048 u |

| Calculated m/z for [M+H]⁺ | 112.1121 u |

This table presents the theoretical values for this compound. Experimental HRMS data would be expected to align closely with these figures, confirming the compound's elemental composition.

Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. arizona.edu The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the compound's structure.

For this compound, a primary aliphatic amine, the most characteristic fragmentation pathway is alpha-cleavage. miamioh.edulibretexts.org This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The largest substituent attached to the alpha-carbon is preferentially lost as a radical.

Predicted Major Fragmentation Pathways:

Loss of the cyclobutyl group: This is the most likely primary fragmentation. The cleavage of the bond between the cyclopropyl ring and the cyclobutyl group would result in the loss of a cyclobutyl radical (•C₄H₇). This would generate a stable aminocyclopropylmethyl cation.

Ring-opening and subsequent fragmentation: The strained cyclopropyl and cyclobutyl rings could undergo ring-opening upon ionization, leading to a variety of smaller fragment ions.

Hypothetical Fragmentation Data:

| m/z Value (Hypothetical) | Possible Fragment Ion | Fragment Lost |

| 111 | [C₇H₁₃N]⁺• | (Molecular Ion) |

| 56 | [C₃H₆N]⁺ | •C₄H₇ (Cyclobutyl radical) |

This table illustrates the expected major fragments for this compound based on established fragmentation rules for aliphatic amines. The base peak would likely be at m/z 56.

X-ray Crystallography for Solid-State Structure Determination

Absolute Configuration Assignment for Chiral Forms

This compound possesses a chiral center at the C1 position of the cyclopropane (B1198618) ring. Therefore, it can exist as a pair of enantiomers, (R)-1-Cyclobutylcyclopropan-1-amine and (S)-1-Cyclobutylcyclopropan-1-amine. X-ray crystallography is a powerful method for determining the absolute configuration of a single enantiomer. arizona.edu This is typically achieved by co-crystallizing the pure enantiomer with a chiral resolving agent of known absolute configuration or by using anomalous dispersion effects if a heavy atom is present in the structure. arizona.edu

Conformational Analysis in the Crystalline State

The three-dimensional structure obtained from X-ray crystallography would reveal the preferred conformation of the molecule in the crystal lattice. Key conformational features for this compound would include:

The relative orientation of the cyclobutyl and cyclopropyl rings: The analysis would determine the dihedral angle between the two rings.

The conformation of the cyclobutyl ring: Cyclobutane (B1203170) itself is not planar and adopts a puckered or "butterfly" conformation to relieve strain. Crystallography would show the specific puckering of the cyclobutyl ring in the molecule.

The orientation of the amine group: The position of the amino group relative to the ring systems would be precisely determined.

Understanding these conformational details is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 1-cyclobutylcyclopropan-1-amine, with its chiral quaternary carbon, presents a considerable stereochemical challenge. Future research will likely focus on developing novel catalytic and stereoselective methods to access enantiomerically pure forms of this compound and its derivatives.

Current strategies for the asymmetric synthesis of cyclopropylamines with quaternary carbons often rely on the cyclopropanation of 2-azadienes with donor/acceptor carbenes. nih.gov For instance, the use of rhodium catalysts like Rh2(DOSP)4 has proven effective in producing cyclopropanes with vicinal quaternary centers in high enantiomeric and diastereomeric ratios. nih.gov Future work could adapt these methods to substrates suitable for the synthesis of this compound.

Another promising approach involves the asymmetric synthesis starting from N-sulfinyl α-chloro ketimines. nih.govacs.org The reaction of these chiral precursors with Grignard reagents can yield N-substituted cyclopropylamines with good diastereoselectivity. nih.govacs.org The development of a cyclobutyl Grignard reagent or a related nucleophile would be a key step in applying this methodology to the target molecule.

Furthermore, the diastereoselective carbocupration of alkoxy-functionalized cyclopropenes, followed by electrophilic amination, offers a pathway to polysubstituted cyclopropylamines. beilstein-journals.org This method has been successful in creating adjacent quaternary stereocenters with excellent control. beilstein-journals.org Research into the synthesis of a suitable cyclobutylated cyclopropene (B1174273) precursor could open a new route to enantiomerically enriched this compound.

Table 1: Potential Stereoselective Strategies for this compound Synthesis

| Method | Catalyst/Reagent | Potential Precursors | Key Advantages |

| Asymmetric Cyclopropanation | Rhodium catalysts (e.g., Rh2(DOSP)4) | Cyclobutyl-substituted 2-azadiene and a diazo compound | High diastereo- and enantioselectivity for quaternary centers. nih.gov |

| N-Sulfinyl Imine Chemistry | Chiral N-sulfinyl α-chloro ketimines and a cyclobutyl Grignard reagent | α-chloro-α-cyclobutyl ketone and a chiral sulfinamide | Good diastereoselectivity and established methodology for related compounds. nih.govacs.org |

| Carbocupration/Amination | Copper catalyst and an electrophilic amine source | Cyclobutylated cyclopropene | Access to polysubstituted cyclopropanes with high stereocontrol. beilstein-journals.org |

Exploration of Cascade Reactions Involving this compound

Cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are a powerful tool for building molecular complexity. 20.210.105 The strained cyclopropane (B1198618) ring and the nucleophilic amine group make this compound an ideal candidate for initiating or participating in such reaction sequences.

One emerging area is the use of cyclopropylamines in [3+2] cycloaddition reactions. Under photocatalytic conditions, N-cyclopropylanilines can react with olefins to produce spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com It is conceivable that this compound could undergo similar transformations with various activated olefins, leading to the rapid construction of complex spirocyclic frameworks. These frameworks could include spiro[1-azabicyclo[3.2.0]heptane] systems, which are accessible through [3+2] cycloadditions of azomethine ylides. researchgate.netacs.org

Furthermore, cyclopropylamines can serve as precursors to cyclopentylamines through visible-light-activated multi-component reactions in water, highlighting a green chemistry approach. rsc.org The reaction of a cyclopropylamine (B47189), an aldehyde, and an activated methylene (B1212753) species can provide highly substituted cyclopentylamines. rsc.org Applying this to this compound could yield novel cyclopentylamine (B150401) derivatives with a spiro-cyclobutane moiety.

The development of cascade reactions involving the ring-opening of the cyclopropane moiety is another promising avenue. The inherent ring strain of the cyclopropane can be harnessed to drive subsequent cyclizations or rearrangements, leading to diverse heterocyclic and carbocyclic structures. 20.210.105

Table 2: Potential Cascade Reactions Utilizing this compound

| Cascade Type | Reaction Partners | Potential Products | Significance |